molecular formula C17H20N4O2 B2477152 Furan-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034318-17-5

Furan-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2477152
CAS RN: 2034318-17-5
M. Wt: 312.373
InChI Key: LLLFQNLQQSRXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Furan-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a piperazine ring, and a tetrahydrocinnoline ring . These components are often found in biologically active compounds, suggesting that this compound may have potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) explored the synthesis of novel derivatives incorporating the furan-2-yl moiety, examining their antidepressant and antianxiety activities. This research demonstrates the potential pharmaceutical applications of such compounds, highlighting their relevance in the development of new therapeutic agents (Kumar et al., 2017).

Catalytic Reactions and Synthesis

Research by Reddy et al. (2012) detailed the use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This study underscores the compound's role in facilitating complex chemical transformations, contributing to synthetic chemistry's versatility (Reddy et al., 2012).

Polyhydroxylated Compounds Synthesis

Jasiński et al. (2012) investigated the application of L-Erythrose-derived nitrones in synthesizing polyhydroxylated compounds via 3,6-dihydro-2H-1,2-oxazine derivatives. This research highlights the compound's utility in creating complex molecular structures with potential biological activities (Jasiński et al., 2012).

Antipsychotic Potential

A study by Raviña et al. (2000) synthesized and evaluated a series of novel butyrophenones with affinities for dopamine and serotonin receptors as potential antipsychotic agents. This research indicates the compound's relevance in drug discovery for treating psychiatric disorders (Raviña et al., 2000).

Corrosion Inhibition

Research by Singaravelu and Bhadusha (2022) utilized a derivative of the compound for the prevention of corrosion on mild steel in an acidic medium. This study highlights its application in materials science, specifically in corrosion prevention (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

furan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)16-12-13-4-1-2-5-14(13)18-19-16/h3,6,11-12H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFQNLQQSRXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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